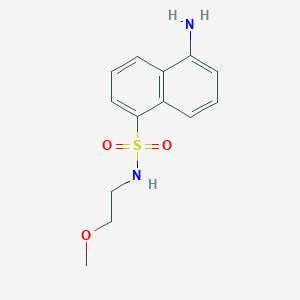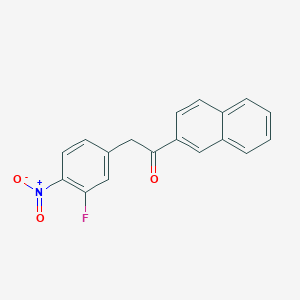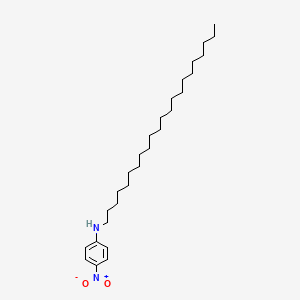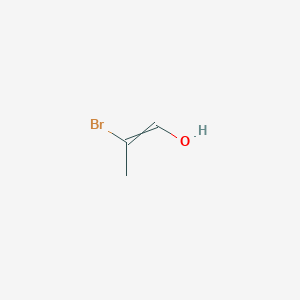![molecular formula C30H46F2Sn B12559221 Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 142799-36-8](/img/structure/B12559221.png)
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is a chemical compound that features a tin (Sn) atom bonded to two fluorine (F) atoms and two 2,4,6-tris(1-methylethyl)phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of tin halides with 2,4,6-tris(1-methylethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
SnCl2+2LiC6H2(CHMe2)3→Sn(C6H2(CHMe2)3)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin state.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tin oxides (SnO₂).
Reduction: Elemental tin (Sn).
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating catalytic reactions or forming stable complexes. The pathways involved often include coordination chemistry and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, 9H-fluoren-9-ylmethoxybis[2,4,6-tris(1-methylethyl)phenyl]-: Another organotin compound with similar structural features but different substituents.
Bis[2,4,6-tris(trifluoromethyl)phenyl]stannylene: A compound with trifluoromethyl groups instead of isopropyl groups.
Uniqueness
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific combination of fluorine and 2,4,6-tris(1-methylethyl)phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
142799-36-8 |
|---|---|
Molekularformel |
C30H46F2Sn |
Molekulargewicht |
563.4 g/mol |
IUPAC-Name |
difluoro-bis[2,4,6-tri(propan-2-yl)phenyl]stannane |
InChI |
InChI=1S/2C15H23.2FH.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h2*7-8,10-12H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
UEYAVUYZHSXIPD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)




![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)

![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)


